molecular formula C28H24O9 B12410180 1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C

1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C

Cat. No.: B12410180
M. Wt: 505.5 g/mol
InChI Key: GCZABPLTDYVJMP-IUEDBPNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C is a ribose-derived compound used in nucleoside synthesis. It is a labeled version of 1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranose, where the carbon-13 isotope is incorporated for tracing and analytical purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C involves several steps:

Industrial Production Methods: The industrial production follows similar steps but on a larger scale, ensuring precise control of reaction conditions to maintain high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Properties

Molecular Formula

C28H24O9

Molecular Weight

505.5 g/mol

IUPAC Name

[(2R,3R,4R,5S)-5-acetyloxy-3,4-dibenzoyloxy(513C)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C28H24O9/c1-18(29)34-28-24(37-27(32)21-15-9-4-10-16-21)23(36-26(31)20-13-7-3-8-14-20)22(35-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3/t22-,23-,24-,28-/m1/s1/i28+1

InChI Key

GCZABPLTDYVJMP-IUEDBPNLSA-N

Isomeric SMILES

CC(=O)O[13C@H]1[C@@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.